

Physicochemical Characteristics of 5,6-Dimethoxynicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5,6-Dimethoxynicotinic acid

Cat. No.: B1315110

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical characteristics of **5,6-Dimethoxynicotinic acid**. Due to the limited availability of published experimental data for this specific compound, this document also furnishes comprehensive, generalized experimental protocols for the determination of key physicochemical properties. These methodologies are intended to empower researchers to ascertain these parameters in a laboratory setting.

Core Physicochemical Data

The fundamental identifying information for **5,6-Dimethoxynicotinic acid** is summarized in the table below. At present, experimentally determined values for properties such as melting point, boiling point, pKa, solubility, and logP are not readily available in public literature.

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₄	Santa Cruz Biotechnology[1]
Molecular Weight	183.16 g/mol	Santa Cruz Biotechnology[1]
CAS Number	76470-34-3	Parchem[2], ChemicalBook[3]

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures for determining the primary physicochemical properties of an organic acid like **5,6-Dimethoxynicotinic acid**.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this occurs over a narrow range. The melting point can be determined using a capillary method.

Methodology:

- **Sample Preparation:** A small, dry sample of the compound is finely powdered. This powder is then packed into a capillary tube, which is sealed at one end, to a height of 2-3 mm.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus, containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[\[4\]](#)[\[7\]](#)[\[8\]](#)
- **Heating and Observation:** The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the expected melting point is approached.[\[5\]](#) The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[\[5\]](#)[\[8\]](#)
- **Purity Assessment:** A narrow melting range (typically less than 2°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[\[5\]](#)

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. For a weak acid like a carboxylic acid, the pKa can be determined by potentiometric titration.

Methodology:

- **Solution Preparation:** A known concentration of the weak acid is prepared in a suitable solvent, typically water or a mixed aqueous-organic solvent if solubility is an issue. A standardized solution of a strong base (e.g., NaOH) is prepared.
- **Titration Procedure:** A known volume of the weak acid solution is placed in a beaker with a pH electrode and a magnetic stirrer. The strong base is added in small, measured increments from a burette.[\[9\]](#)[\[10\]](#)
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant. The additions should be smaller near the equivalence point, where the pH changes most rapidly.[\[9\]](#)
- **Data Analysis:** A titration curve is generated by plotting the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of steepest inflection on the curve.[\[9\]](#)
- **pKa Determination:** The half-equivalence point is located on the graph at exactly half the volume of the equivalence point. The pH at the half-equivalence point is equal to the pKa of the weak acid.[\[9\]](#)[\[11\]](#)

Determination of Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology:

- **Sample Preparation:** A known volume of the desired solvent (e.g., water, ethanol, DMSO) is placed in a test tube or flask at a constant temperature.[\[12\]](#)
- **Solute Addition:** A pre-weighed amount of the solid compound is added to the solvent. The mixture is then agitated (e.g., by shaking or stirring) to facilitate dissolution.[\[12\]](#)
- **Equilibration:** The process of adding small, known amounts of the solute is continued until a saturated solution is formed, indicated by the presence of undissolved solid that persists after prolonged agitation.[\[12\]](#)

- Quantification: The total mass of the dissolved solute is determined by subtracting the mass of the undissolved solid from the total mass of solute added.^[12] The solubility is then expressed as mass of solute per volume of solvent (e.g., mg/mL) or in molarity (mol/L).^[13]

Determination of Partition Coefficient (logP)

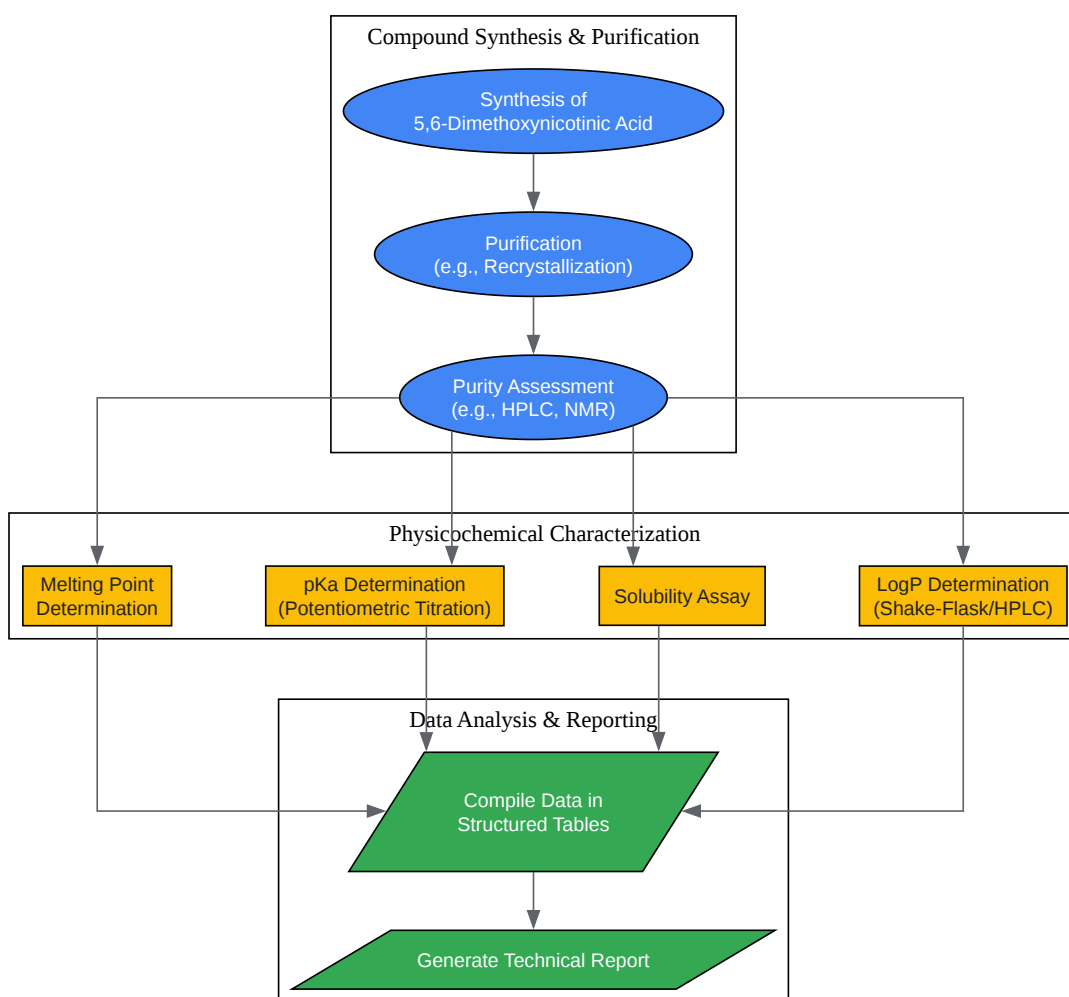
The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system of two immiscible liquids, typically octanol and water. The logarithm of this value, logP, is a key indicator of a compound's lipophilicity.

Methodology (Shake-Flask Method):

- Phase Preparation: A solution of the compound is prepared in one of the phases (e.g., water). This solution is then mixed with an equal volume of the second, immiscible solvent (e.g., octanol) in a separatory funnel.
- Partitioning: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
- Phase Separation: The two phases are allowed to separate completely.
- Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).^[14]^[15]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.^[14]^[16]^[17]

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of an organic acid.



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Caption: Workflow for Physicochemical Characterization.

This comprehensive guide provides the foundational knowledge and methodologies required for the detailed physicochemical characterization of **5,6-Dimethoxynicotinic acid**. The application of these protocols will enable researchers to generate the critical data necessary for applications in drug discovery and development.

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